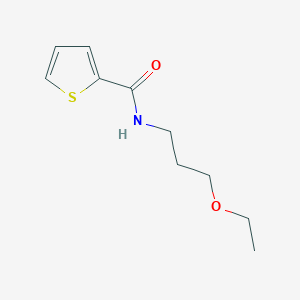
N-(3-ethoxypropyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxypropyl)thiophene-2-carboxamide, also known as ETPCA, is a synthetic compound that belongs to the class of thiophene carboxamides. It has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic electronics.
作用機序
The exact mechanism of action of N-(3-ethoxypropyl)thiophene-2-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which plays a key role in regulating neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
Animal studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to reduce seizure activity, decrease anxiety-like behavior, and reduce pain sensitivity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of N-(3-ethoxypropyl)thiophene-2-carboxamide is its versatility in terms of potential applications. It can be used as a building block in the synthesis of organic semiconductors, as a dopant in organic electronics, and as a potential therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3-ethoxypropyl)thiophene-2-carboxamide. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in organic electronics. Finally, investigations into improving the solubility of this compound could lead to new opportunities for its use in various lab experiments.
合成法
N-(3-ethoxypropyl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-ethoxypropylamine with thiophene-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure this compound.
科学的研究の応用
N-(3-ethoxypropyl)thiophene-2-carboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of organic semiconductors and as a dopant in organic electronics.
特性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.3 g/mol |
IUPAC名 |
N-(3-ethoxypropyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H15NO2S/c1-2-13-7-4-6-11-10(12)9-5-3-8-14-9/h3,5,8H,2,4,6-7H2,1H3,(H,11,12) |
InChIキー |
JLFADXKQMZIROK-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)C1=CC=CS1 |
正規SMILES |
CCOCCCNC(=O)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216413.png)
![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)







![Ethyl 4-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216429.png)


![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)
